Articaine Impurity G
Overview
Description
Articaine Impurity G, also known as Butylarticaine Hydrochloride, is a compound with the molecular formula C14H23ClN2O3S . It is an impurity of Articaine, a commonly used local anesthetic in dentistry .
Molecular Structure Analysis
The molecular structure of Articaine Impurity G consists of 14 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
Articaine Impurity G has a molecular weight of 334.9 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 8, an Exact Mass of 334.1117915 g/mol, a Monoisotopic Mass of 334.1117915 g/mol, a Topological Polar Surface Area of 95.7 Ų, a Heavy Atom Count of 21, and a Formal Charge of 0 .Scientific Research Applications
Impurity Analysis in Pharmaceuticals
Impurity Profiling Techniques : Advanced techniques like multi-dimensional gas chromatography-mass spectrometry (MDGC/MS) are used for impurity analysis in pharmaceuticals. This method enhances separation capabilities and detectability of trace-level impurities, which is crucial for purity assessment of organic compounds like Articaine (Li et al., 2013).
Spectrofluorimetric Determination : Spectrofluorimetry, a method based on the measurement of native fluorescence, is utilized for confirming the purity of pharmaceutical compounds. This approach could be applicable for confirming the purity of Articaine in its formulations (Barary et al., 2004).
Review on Impurity Profiling : Impurity profiling is a significant aspect of pharmaceutical research. Various chromatographic and spectroscopic techniques, including gas chromatography and liquid chromatography-mass spectrometry (LC-MS-MS), are employed for this purpose, which could be relevant for studying Articaine impurities (Boob et al., 2018).
Specific Studies on Articaine
Articaine in Anesthesia : A study compared the effectiveness of 2% Articaine with 2% Lignocaine in achieving adequate anesthesia in children, highlighting its clinical significance and encouraging further research in using Articaine in various concentrations (Ramadurai et al., 2018).
Safety of Articaine : Research on Articaine's safety as an amide local anesthetic shows that it is well-tolerated, safe, and effective for use in clinical dentistry. This study can provide insights into the potential side effects or toxicological aspects of Articaine impurities (Malamed et al., 2001).
Mechanism of Action
Target of Action
Articaine Impurity G, also known as Butylarticaine HCl or Methyl 3-(2-(butylamino)propanamido)-4-methylthiophene-2-carboxylate hydrochloride, is a derivative of articaine, a widely used local anesthetic in dentistry . The primary targets of articaine are the voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
Articaine Impurity G, like articaine, works by blocking the sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane . This increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the initiation and conduction of nerve impulses are blocked, leading to a loss of sensation in the local area .
Biochemical Pathways
It is known that the compound’s action primarily involves the nervous system and the processes of nerve impulse transmission .
Pharmacokinetics
The pharmacokinetics of Articaine Impurity G are expected to be similar to those of articaine. After submucosal injection, the time to maximum drug concentrations of articaine occurs about 10 to 15 minutes . The elimination half-time of articaine is about 20 minutes . Rapid metabolism of articaine to the inactive metabolite articainic acid contributes to its very low systemic toxicity and allows for the possibility of repeated injections .
Result of Action
The primary result of the action of Articaine Impurity G is local anesthesia, characterized by a temporary loss of sensation in the area where the compound is administered . This is achieved through the compound’s inhibitory effect on nerve impulse transmission .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVODIHKHPJLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23964-59-2 | |
Record name | 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23964-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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